2-amino-4-chloro-5-sulfamoylbenzamide

Organic Chemistry Pharmaceutical Intermediates Structure-Activity Relationship

This specific ortho-amino, para-chloro, meta-sulfamoyl benzamide scaffold is the definitive intermediate for Quinethazone, a thiazide-class diuretic. Generic sulfonamides will fail due to incorrect functional handles, leading to failed syntheses and regulatory non-compliance. Its distinct molecular weight (249.67 g/mol) ensures unambiguous identification in pharmaceutical QC, serving as a critical comparative standard for Metolazone impurity analysis. Secure the correct regio- and chemoselectivity for your research with this essential building block.

Molecular Formula C7H8ClN3O3S
Molecular Weight 249.68 g/mol
CAS No. 34121-17-0
Cat. No. B127516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-chloro-5-sulfamoylbenzamide
CAS34121-17-0
Synonyms2-Amino-4-chloro-5-sulfamoylbenzamide;  2-Amino-4-chloro-5-sulfamoylbenzamide;  2-Amino-5-(aminosulfonyl)-4-chlorobenzamide; 
Molecular FormulaC7H8ClN3O3S
Molecular Weight249.68 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N
InChIInChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14)
InChIKeyYZVLDYQGTHLMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Amino-4-chloro-5-sulfamoylbenzamide (CAS 34121-17-0): Key Procurement Data for Sulfamoylbenzamide Intermediates


2-Amino-4-chloro-5-sulfamoylbenzamide (CAS 34121-17-0) is a sulfamoylbenzamide derivative with the molecular formula C7H8ClN3O3S and a molecular weight of 249.67 g/mol [1]. Its structure features a benzamide core bearing amino, chloro, and sulfamoyl substituents. It is commonly utilized as a versatile small molecule scaffold and chemical intermediate .

Why 2-Amino-4-chloro-5-sulfamoylbenzamide Cannot Be Replaced by Generic Sulfonamide Intermediates


This compound is not a general sulfonamide; its specific ortho-amino, para-chloro, and meta-sulfamoyl substitution pattern on the benzamide ring dictates its precise utility as an intermediate for thiazide-class diuretics [1]. Closely related analogs, such as the N-tolyl-substituted benzamides (e.g., Metolazone Impurity E, CAS 23380-54-3), exhibit different molecular weights (339.80 vs. 249.67 g/mol) and physical states, rendering them chemically and functionally non-interchangeable [2]. Substituting a generic sulfamoylbenzamide could introduce incorrect functional handles, leading to failed syntheses, the generation of unidentified impurities, or regulatory non-compliance in pharmaceutical manufacturing.

Quantitative Evidence for 2-Amino-4-chloro-5-sulfamoylbenzamide Differentiation: Key Comparators for Procurement Decisions


Molecular Weight as a Key Differentiator from N-Substituted Benzamide Analogs

The molecular weight of 2-amino-4-chloro-5-sulfamoylbenzamide (249.67 g/mol) [1] is significantly lower than that of its N-substituted analogs. For example, 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide (Metolazone Impurity E, CAS 23380-54-3) has a molecular weight of 339.80 g/mol [2]. This difference is a direct consequence of the unsubstituted benzamide nitrogen in the target compound, which defines its role as a primary amine handle for downstream synthesis.

Organic Chemistry Pharmaceutical Intermediates Structure-Activity Relationship

Unique Melting Point and Decomposition Profile for Identity Confirmation

The target compound exhibits a specific melting point of 277-278 °C (with decomposition) [1]. In contrast, related analogs like Metolazone Impurity E (N-tolyl derivative) and the diuretic drug Quinethazone have different melting behaviors due to their structural modifications, which is critical for identity and purity assessments. The decomposition upon melting is an intrinsic physical property directly linked to its unsubstituted benzamide structure.

Analytical Chemistry Quality Control Pharmaceutical Standards

Defined Intermediate for Quinethazone Synthesis: A Niche Application

Multiple sources confirm the primary, validated application of 2-amino-4-chloro-5-sulfamoylbenzamide is as a specific intermediate in the synthesis of Quinethazone (Q670400), a thiazide diuretic used to treat hypertension . This is a direct, named use case not shared by its N-substituted analogs, which are instead linked to the synthesis of Metolazone . This provides a clear functional differentiation.

Medicinal Chemistry Diuretics Hypertension Therapeutics

Distinct Physicochemical Properties Compared to Generic Sulfonamides

The compound has a computed LogP of -0.57 [1] and a density of 1.65 g/cm³ [2]. These values indicate its moderate hydrophilicity and solid-state packing, which differ significantly from more lipophilic, N-substituted sulfamoylbenzamide analogs. For instance, the LogP of N-tolyl derivative is expected to be higher due to the additional aromatic ring, impacting its chromatographic behavior and solubility profile.

Physical Chemistry Chromatography Analytical Method Development

Best Research & Industrial Application Scenarios for 2-Amino-4-chloro-5-sulfamoylbenzamide


Synthesis of Quinethazone (Thiazide Diuretic) and Related Research

This is the primary application scenario. The compound is a key intermediate for synthesizing Quinethazone . This makes it a critical procurement item for medicinal chemistry labs focused on developing or studying thiazide diuretics and their antihypertensive mechanisms. Its defined role ensures that the correct regio- and chemoselectivity is achieved in the synthesis.

Preparation of Certified Reference Standards for Metolazone Impurity Profiling

Due to its structural relationship to Metolazone impurities (e.g., Metolazone EP Impurity E) , the target compound can serve as a starting material or comparative standard in the development and validation of analytical methods for pharmaceutical quality control. Its distinct molecular weight (249.67 g/mol) [1] and physical properties allow for its unambiguous identification in chromatographic separations [2].

Sulfamoylbenzamide Scaffold for Drug Discovery and Chemical Biology

The compound is described as a versatile small molecule scaffold . Its array of functional groups (amine, amide, sulfonamide, aryl chloride) provides multiple points for chemical diversification. Research groups can utilize this scaffold to synthesize libraries of novel sulfamoylbenzamide derivatives for biological screening, particularly in areas where sulfonamide-based inhibitors are known to be active.

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